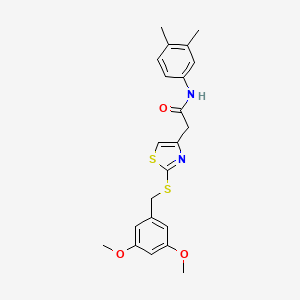
1-(1-(1-(4-Fluorophenyl)cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(1-(1-(4-Fluorophenyl)cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves several key steps, including the regiospecific displacement of functional groups and intramolecular cyclization reactions. For instance, the synthesis of related fluorophenyl compounds with a piperazine or piperidine ring often includes the amination of mercapto derivatives followed by cyclization to form the core structure, as seen in the synthesis of tetrahydroisothiazoloquinoline diones . Similarly, the synthesis of fluorinated arylpiperazinylalkyl derivatives of imidazopurinediones involves multiple steps, including the identification of compounds with significant receptor affinity, which could be analogous to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to the one under analysis is often elucidated using NMR data. For example, the spatial structure of piperidine-spiro-imidazolidinediones has been established using 1H and 13C NMR, which could be applicable to understanding the structure of 1-(1-(1-(4-Fluorophenyl)cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione . The presence of fluorine atoms in the structure can significantly influence the electronic distribution and thus the chemical behavior of the molecule.
Chemical Reactions Analysis
The chemical reactions involving compounds with structures similar to the one being analyzed are complex and often involve multiple steps. For example, the synthesis of neuroleptic agents with a fluorophenyl and piperidinyl moiety includes the substitution of the piperidine ring with various heterocycles, which could be indicative of the types of chemical reactions that the compound may undergo . The presence of a fluorine atom can also affect the reactivity of the compound, as fluorine is a highly electronegative atom and can influence the reactivity of adjacent functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 1-(1-(1-(4-Fluorophenyl)cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can be inferred from related compounds. For instance, the lipophilicity and metabolic stability of fluorinated arylpiperazinylalkyl derivatives of imidazopurinediones have been determined using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models . These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound, which can be essential for its potential use as a therapeutic agent.
Scientific Research Applications
Synthesis and Antagonistic Activities
A series of compounds, including derivatives similar to the specified chemical, has been synthesized to explore their potential as 5-HT2 and alpha 1 receptor antagonists. For instance, derivatives with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group have shown potent 5-HT2 antagonist activity without significant alpha 1 antagonist activity in vivo. These findings suggest the utility of these compounds in developing treatments targeting serotonin receptors, which could have implications for conditions like depression or anxiety (Watanabe et al., 1992).
Structural Studies
The structural and spatial characteristics of methyl substituted 2-phenylpiperidine-4-spiro-5′-imidazolidine-2′,4′-diones have been elucidated, highlighting the importance of stereochemistry in the biological activity of these compounds. Such studies are crucial for understanding how minor changes in molecular structure can significantly affect a compound's interaction with biological targets, potentially leading to the development of more effective drugs (Unkovskii et al., 1994).
Anticancer and Antimicrobial Applications
Research into N-substituted indole derivatives of thiazolidine-2,4-dione has shown promising anticancer activity against MCF-7 human breast cancer cell lines, indicating potential applications in cancer therapy. The study of these compounds' inhibitory effects on topoisomerase-I enzyme presents an avenue for developing novel anticancer agents (Kumar & Sharma, 2022). Additionally, the synthesis of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones has revealed good antibacterial activity against gram-positive bacteria, showcasing the therapeutic potential of these compounds in treating bacterial infections (Prakash et al., 2011).
Biological Activity Enhancement
The assembly of structurally diverse 5-aminomethylene derivatives of 2,4-thiazolidinedione, incorporating various biologically active molecules, has been investigated for its antibacterial and antifungal activities. This research underscores the strategy of enhancing biological activity through structural diversification, which could lead to the discovery of new therapeutic agents with broad-spectrum antimicrobial properties (Mohanty et al., 2015).
Antimycobacterial Potential
Novel hybrid arylidene thiazolidine-2,4-diones have demonstrated moderate to good activity against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents. This discovery is particularly relevant in the context of tuberculosis treatment, where there is a constant need for new drugs to combat drug-resistant strains of the bacteria (Ponnuchamy et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1-[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3/c25-18-8-6-17(7-9-18)24(12-13-24)22(30)26-14-10-19(11-15-26)27-16-21(29)28(23(27)31)20-4-2-1-3-5-20/h1-9,19H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLCKCFHVGZCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(1-(4-Fluorophenyl)cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

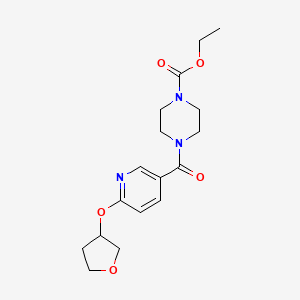
![N-(4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2552004.png)
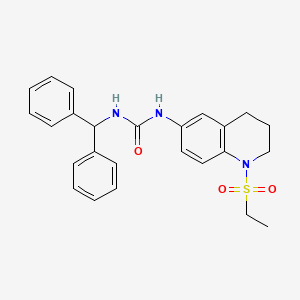

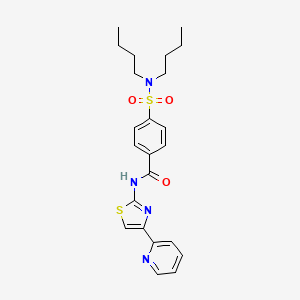

![N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2552011.png)
![8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline](/img/structure/B2552017.png)
![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552018.png)
![N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2552020.png)
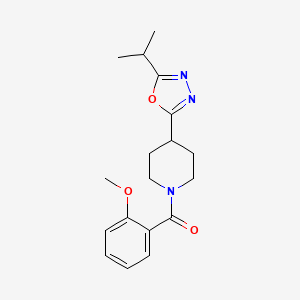
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2552022.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2552023.png)
